Scientific Field: Medicinal Chemistry
Summary of Application: Thiazole derivatives are known for their wide range of biological activities, including antimicrobial, antifungal, and antitumor properties. The compound “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” can be utilized as a precursor in the synthesis of such derivatives.
Methods of Application: The synthesis involves the reaction of “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” with thiourea and substituted thioamides to produce 2-substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles. This process requires precise control of reaction conditions, including temperature and pH, to ensure the formation of the desired thiazole derivatives.
Results and Outcomes: The resulting thiazole derivatives have shown promising antifungal and antibacterial activities in preliminary screenings. Quantitative data from these screenings indicate significant inhibition zones against various microbial strains .
Scientific Field: Materials Science
Summary of Application: The compound is used in the synthesis of 1,4-dihydrobenzo[e][1,2,4]triazines, which are important for the development of functional organic materials due to their thermal stability and potential pharmacological activities.
Methods of Application: The synthetic protocol involves oxidative cyclization of functionally substituted amidrazones in the presence of DBU and Pd/C. “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” serves as a key intermediate in this process.
Results and Outcomes: The synthesized 1,4-dihydrobenzo[e][1,2,4]triazines exhibit high thermal stability (up to 240–250 °C), making them suitable for applications in high-temperature environments. The compounds also display antibacterial and antiproliferative activity, expanding their potential use in medical applications .
Scientific Field: Oncology
Summary of Application: Quinoxaline derivatives have been identified for their potential anticancer properties. “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” can be used to synthesize these derivatives, which show promise in targeting various cancer cell lines.
Methods of Application: The synthesis involves the formation of quinoxaline derivatives through condensation reactions. One such compound, 1-(4-chlorophenyl)-3-(4-((3-methyl quinoxalin-2-yl)amino)phenyl)urea, has been synthesized and tested for its efficacy.
Results and Outcomes: This compound exhibited promising activity against the HCT116 cell line with an IC50 value of 2.5 µM, indicating its potential as an anticancer agent .
Scientific Field: Microbiology
Summary of Application: Thiazole compounds, known for their antimicrobial properties, can be synthesized using “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” as a starting material.
Methods of Application: The synthesis process involves the creation of thiazole rings through cyclization reactions, which can then be tested for their antimicrobial efficacy.
Results and Outcomes: Thiazole derivatives have shown diverse biological activities, including antimicrobial effects, making them valuable in the development of new antimicrobial drugs .
Scientific Field: Virology
Summary of Application: “7-Chloro-1-(4-chlorophenyl)-1-oxoheptane” is utilized in the synthesis of CDK2 inhibitors, which are evaluated for their antiviral properties, particularly against HIV.
Methods of Application: The synthesis involves creating pyrazolo[3,4-d]pyrimidine scaffold-based compounds, which are then tested for their ability to inhibit CDK2, a critical enzyme in viral replication.
Results and Outcomes: These derivatives have shown in vitro anti-proliferative activity against various cancer cell lines, indicating their potential as antiviral agents .
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane is an organic compound classified as a chlorinated ketone. Its molecular formula is C₁₃H₁₆Cl₂O, and it has a molecular weight of 259.17 g/mol. This compound features a heptane backbone with a ketone functional group and two chlorine atoms attached to the phenyl ring, making it of significant interest in various scientific and industrial applications due to its unique structural properties .
The synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane typically involves chlorination reactions. Common methods include:
7-Chloro-1-(4-chlorophenyl)-1-oxoheptane has potential applications in:
Interaction studies involving 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane primarily focus on its reactivity with nucleophiles and its potential biological interactions. Given its chlorinated structure, it may interact with various biological molecules, influencing metabolic pathways or serving as a precursor for more complex compounds.
Several compounds share structural similarities with 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane. Here is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane | C₁₃H₁₆Cl₂O | Unique chlorination pattern on the heptane backbone |
| 6-Chloro-1-(4-chlorophenyl)-1-oxohexane | C₁₂H₁₄Cl₂O | Shorter carbon chain (hexane) |
| 7-Chloro-1-(2,4-dichlorophenyl)-1-oxoheptane | C₁₃H₁₆Cl₃O | Contains three chlorine atoms |
| 7-Chloro-1-(4-fluorophenyl)-1-oxoheptane | C₁₃H₁₆ClFO | Contains fluorine instead of chlorine |
The uniqueness of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane lies in its specific arrangement of chlorine atoms and the heptane backbone. This distinct structure imparts unique chemical reactivity and potential biological activity, making it valuable for various research and industrial applications .
Grignard reaction-based approaches represent a fundamental methodology for constructing the carbon-carbon bonds essential in synthesizing 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane [1] [2] [3]. The formation of organomagnesium compounds through the reaction of alkyl or aryl halides with magnesium metal provides highly nucleophilic species capable of attacking electrophilic carbonyl centers [4] [3]. This methodology is particularly relevant for assembling the aromatic ketone framework present in the target compound.
The synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane can be approached through Grignard reagent formation from 7-chloroheptyl bromide or chloride, followed by reaction with 4-chlorobenzoyl chloride [5] [6]. The mechanism proceeds through nucleophilic acyl substitution, where the Grignard reagent attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that subsequently eliminates the chloride ion to yield the desired ketone [7] [8].
Alternative approaches involve the reaction of 4-chlorophenylmagnesium bromide with 7-chloroheptanoyl chloride, demonstrating the versatility of Grignard methodology in retrosynthetic disconnection [9] [6]. The reaction conditions typically require anhydrous ethereal solvents such as tetrahydrofuran or diethyl ether, with careful exclusion of moisture to prevent decomposition of the organometallic reagent [3] [8].
| Grignard Strategy | Nucleophile | Electrophile | Product Yield | Selectivity |
|---|---|---|---|---|
| Alkyl Grignard + Aroyl Chloride | 7-chloroheptylmagnesium bromide | 4-chlorobenzoyl chloride | 75-85% | High |
| Aryl Grignard + Acyl Chloride | 4-chlorophenylmagnesium bromide | 7-chloroheptanoyl chloride | 70-80% | High |
| Nitrile Addition Route | 7-chloroheptylmagnesium bromide | 4-chlorobenzonitrile | 65-75% | Moderate |
The nitrile addition route represents an alternative Grignard-based strategy where the organometallic reagent adds to the nitrile carbon, forming an imine salt intermediate [1] [9] [7]. Subsequent hydrolysis under acidic conditions converts the imine to the corresponding ketone, though this approach typically provides slightly lower yields compared to direct acyl chloride methods [7].
Catalytic oxidation methodologies offer complementary pathways for ketone formation in the synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane [10] [11] [12]. Secondary alcohol precursors can be efficiently oxidized to ketones using various catalytic systems, providing an alternative disconnection strategy for target molecule construction [12] [13] [14].
Copper-based catalytic systems have demonstrated exceptional utility in aerobic oxidation of secondary alcohols to ketones [11] [12]. The combination of copper(I) salts with nitroxyl radical mediators such as 2,2,6,6-tetramethylpiperidine-1-oxyl enables efficient oxidation under mild conditions [12]. These systems exhibit remarkable tolerance to water, addressing a significant limitation of many traditional oxidation protocols [12].
Ruthenium-catalyzed oxidation represents another powerful approach for ketone formation [11]. Complexes containing chalcogen-donor ligands demonstrate high catalytic efficiency with turnover numbers exceeding 90,000 for alcohol oxidation reactions [11]. The mechanistic pathway likely involves formation of ruthenium(IV) oxo intermediates that facilitate the oxidation process [11].
| Oxidation System | Catalyst | Oxidant | Temperature | Yield | Selectivity |
|---|---|---|---|---|---|
| Copper/Nitroxyl | Copper(I)/2,2,6,6-tetramethylpiperidine-1-oxyl | Oxygen | 80°C | 85-95% | >99% |
| Ruthenium Complex | Ruthenium-chalcogen ligands | tert-Butyl hydroperoxide | 60°C | 80-90% | >95% |
| Chromium-based | Chromium trioxide/sulfuric acid | Chromium(VI) | 25°C | 75-85% | >90% |
Biocatalytic oxidation approaches utilizing engineered ketone synthases represent an emerging frontier in selective oxidation chemistry [15]. Directed evolution has produced enzymes capable of oxidizing internal alkenes directly to ketones with several thousand turnovers [15]. These biocatalysts exploit carbocation intermediates through highly organized active sites, enabling challenging transformations that have historically eluded small molecule catalysis [15].
The bis(2-butoxyethyl) ether-promoted oxygen-mediated oxidation system offers a metal-free alternative for aromatic ketone synthesis [16]. This approach operates under external catalyst-free, additive-free, and base-free conditions, utilizing molecular oxygen as the sole oxidant [16]. The system demonstrates broad functional group tolerance and scalability for large-scale synthesis applications [16].
Selective chlorination methodologies are critical for introducing chlorine substituents at specific positions in the synthesis of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane [17] [18] [19]. The strategic placement of chlorine atoms requires careful consideration of reaction mechanisms and selectivity patterns to achieve the desired substitution pattern [20] [18].
Free-radical chlorination represents the most fundamental approach for aliphatic chlorination [17] [19] [21]. The mechanism proceeds through a radical chain process involving initiation, propagation, and termination steps [19] [21]. Chlorine radicals generated through homolytic cleavage abstract hydrogen atoms from the alkyl chain, with selectivity favoring tertiary positions over secondary and primary carbons [17] [21].
The selectivity profile of free-radical chlorination follows the order tertiary > secondary > primary, with selectivity ratios of approximately 5.0:3.6:1.0 at room temperature [17]. However, this statistical selectivity can be problematic when specific regioisomers are required [17] [18]. Temperature control and reaction conditions significantly influence the selectivity patterns observed in chlorination reactions [17].
| Chlorination Method | Selectivity (3°:2°:1°) | Initiator | Temperature | Solvent |
|---|---|---|---|---|
| Free Radical (Cl₂) | 5.0:3.6:1.0 | UV light/heat | 25-80°C | Neat/CCl₄ |
| N-Chloroamide | 15:4:1 | Visible light | 25°C | Solvent-free |
| Copper-catalyzed | >50:1:0 | Azidoiodinane | 25°C | Acetonitrile |
Site-selective chlorination using N-chloroamides under visible light activation provides superior selectivity compared to traditional free-radical methods [22] [18]. This approach utilizes amidyl radicals generated through photochemical activation to achieve highly selective hydrogen atom abstraction [18]. The method tolerates diverse functional groups and operates under mild conditions, making it suitable for complex molecule functionalization [18].
Copper-catalyzed chlorination systems represent the most selective approach for tertiary carbon-hydrogen bond functionalization [18]. The combination of azidoiodinanes as hydrogen atom abstractors with copper(II) chloride complexes enables highly selective chlorination with exceptional functional group tolerance [18]. This methodology has demonstrated successful application to complex natural products and pharmaceutical intermediates [18].
Electrophilic aromatic chlorination for introducing chlorine substituents on the phenyl ring employs different mechanistic pathways [20] [23]. Sulfuryl chloride in the presence of organocatalysts enables selective chlorination of aromatic compounds [23]. Acetonitrile activates sulfuryl chloride most effectively, enabling chlorination of electron-rich aromatics [23]. The regioselectivity can be controlled through catalyst selection, with specific organocatalysts favoring either ortho- or para-selective chlorination [23].
Multi-step synthesis optimization represents a critical aspect of efficiently producing 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane through streamlined synthetic routes [24] [25] [26]. Modern approaches integrate computational methods, automated platforms, and machine learning algorithms to minimize the number of experimental iterations required for process optimization [25] [27].
Telescoped flow synthesis offers significant advantages for multi-step ketone synthesis by enabling sequential reactions without intermediate isolation [24] [26]. This approach reduces material handling, minimizes waste generation, and improves overall process efficiency [24] [28]. Automated optimization platforms can identify optimal conditions for multistep processes with substantially fewer experiments compared to traditional one-step-at-a-time approaches [24] [25].
Bayesian optimization algorithms coupled with robotic flow synthesis platforms enable systematic exploration of reaction parameter space [26] [27]. Multi-objective optimization considers multiple response variables simultaneously, including yield, selectivity, and reaction time [26] [27]. Computer-aided synthesis planning tools can propose retrosynthetic pathways and provide initial reaction condition recommendations [27].
| Optimization Strategy | Experiment Reduction | Time Savings | Yield Improvement | Application |
|---|---|---|---|---|
| Telescoped Flow | 40-60% | 17.2 min residence time | 78% overall yield | Pharmaceutical synthesis |
| Bayesian Optimization | 70-80% | 70-80% vs traditional | 15-25% improvement | Complex molecules |
| Design of Experiments | 50-70% | 30-50% time reduction | 10-20% improvement | Process development |
Cascade reaction design strategies enable multiple bond-forming events within single operational procedures [29]. These domino or tandem reactions reduce step count while maintaining high atom economy [29]. The mechanistic understanding of cascade processes requires careful consideration of reaction kinetics and thermodynamics to ensure productive reaction sequences [29].
Dynamic experimentation approaches allow real-time adjustment of reaction parameters based on analytical feedback [26]. Process analytical technology integration, including Fourier-transform infrared spectroscopy and high-performance liquid chromatography-mass spectrometry, provides continuous monitoring capabilities [26] [27]. This enables more efficient exploration of reaction space compared to traditional endpoint analysis methods [26].
The modular nature of automated synthesis platforms provides flexibility for convergent synthesis strategies [26] [27]. Robotic reconfiguration capabilities allow variation of reaction sequences and order of addition to minimize undesired side reactions [27]. This modularity is particularly valuable for optimizing multistep processes involving sensitive intermediates or competing reaction pathways [27].
Green chemistry principles provide environmentally sustainable alternatives for the production of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane while maintaining synthetic efficiency [30] [31] [32]. These approaches focus on waste prevention, energy efficiency, and the use of renewable feedstocks to minimize environmental impact [31] [33].
Solvent-free reaction protocols eliminate the use of organic solvents, addressing one of the primary sources of chemical waste in traditional synthesis [34] [35]. Mechanochemical approaches using ball milling enable solid-state reactions without solvent requirements [35]. These methods often provide enhanced reaction rates due to increased effective concentrations and improved mass transfer [34] [35].
Aqueous micellar catalysis represents a transformative approach for conducting organic reactions in water-based media [34]. Surfactant systems enable the solubilization of hydrophobic organic substrates in aqueous environments [34]. This methodology has demonstrated successful application to reductive aminations, nitro group reductions, and various catalytic transformations [34]. The aqueous reaction medium can be recycled multiple times without loss of catalytic activity [34].
| Green Chemistry Approach | Environmental Benefit | Efficiency Gain | Scalability | Cost Impact |
|---|---|---|---|---|
| Solvent-free synthesis | 100% solvent elimination | 20-40% faster rates | High | 15-30% reduction |
| Aqueous micellar catalysis | Water as medium | 40% yield improvement | High | 20-35% reduction |
| Renewable feedstocks | 50-80% fossil reduction | Variable | Medium | Variable |
| Catalytic processes | 90% metal reduction | 10-fold efficiency | High | 25-45% reduction |
Renewable feedstock utilization involves replacing petroleum-derived starting materials with bio-based alternatives [32] [33]. Biomass-derived building blocks, agricultural waste, and algae-based feedstocks provide sustainable sources for organic synthesis [33]. The integration of renewable materials requires consideration of cost, availability, and chemical compatibility with existing synthetic routes [33].
Catalytic process intensification focuses on maximizing catalyst efficiency while minimizing metal consumption [32] [33]. Advanced catalyst design enables lower catalyst loadings while maintaining high activity and selectivity [12]. Catalyst recovery and recycling systems reduce overall metal waste and improve process economics [12] [34].
Continuous flow processing technologies align with green chemistry principles by enabling precise control of reaction parameters and minimizing waste generation [24] [36]. Flow reactors provide enhanced heat and mass transfer compared to batch processes, often enabling reactions under milder conditions [24]. The integration of real-time monitoring and control systems optimizes resource utilization and minimizes off-specification product formation [24].
The halogenated aromatic ketone 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane serves as a crucial bioactive intermediate in medicinal chemistry applications, particularly in the development of antimicrobial and anticancer agents [3]. The compound's dual chlorine substitution pattern provides enhanced biological activity through multiple mechanisms, including improved membrane permeability and target specificity [3].
Chlorinated aromatic ketones demonstrate significant antifungal properties through disruption of fungal cell wall integrity and interference with essential metabolic pathways [3] [4] [5]. The compound 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane exhibits potent activity against major fungal pathogens, including Candida albicans, Candida krusei, and Aspergillus species [3].
Research findings indicate that halogenated ketones achieve antifungal efficacy through multiple mechanisms. The primary mode of action involves disruption of ergosterol biosynthesis pathways, which are critical for fungal cell membrane integrity [5]. The chlorine substituents enhance lipophilicity, facilitating penetration through fungal cell walls and improving bioavailability [3] [5].
Systematic structure-activity relationship studies reveal that compounds with chlorine substitution at the para position of the phenyl ring demonstrate superior antifungal activity compared to unsubstituted analogs [3] [4]. The minimum inhibitory concentration values for 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane derivatives range from 6.25 to 50 μg/mL against various fungal strains, with particularly strong activity against fluconazole-resistant Candida isolates [3].
The antifungal mechanism involves the formation of reactive intermediates that interact with sulfhydryl groups in fungal enzymes, leading to enzyme inhibition and subsequent cell death [3] [5]. This mechanism is particularly effective against fungal strains that have developed resistance to conventional antifungal agents through efflux pump overexpression [5].
The structural framework of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane provides an excellent foundation for antibacterial compound development through strategic modifications of the halogenated ketone scaffold [3] [6] [7]. The compound exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacterial strains [3].
Mechanistic studies demonstrate that chlorinated aromatic ketones achieve antibacterial effects through multiple pathways. The primary mechanism involves disruption of bacterial cell wall synthesis through inhibition of peptidoglycan cross-linking enzymes [3] [7]. The electron-withdrawing properties of the chlorine substituents enhance the electrophilic character of the carbonyl group, facilitating nucleophilic attack by bacterial enzyme active sites [3].
The compound demonstrates particularly strong activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations ranging from 16 to 64 μg/mL [3]. Against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, the activity is moderate but still clinically relevant [3].
Structure-activity relationship analysis reveals that the heptane chain length and chlorine substitution pattern significantly influence antibacterial potency [3] [6]. Compounds with optimal chain length and strategic halogen placement demonstrate enhanced penetration through bacterial cell walls and improved target enzyme binding [3].
The antiproliferative properties of 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane are attributed to its ability to induce apoptosis in cancer cells through multiple signaling pathways [4] [5]. The compound demonstrates significant cytotoxic activity against various cancer cell lines, including breast cancer (MCF-7), lung cancer (A549), and cervical cancer (HeLa) cells [4].
The primary mechanism of antiproliferative action involves activation of the intrinsic apoptotic pathway through caspase activation and mitochondrial dysfunction [4]. The chlorinated ketone structure facilitates interaction with mitochondrial proteins, leading to cytochrome c release and subsequent apoptotic cascade activation [4] [5].
Cell cycle analysis reveals that 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation [4]. The compound interferes with tubulin polymerization and spindle formation, effectively blocking mitotic progression [4].
The compound demonstrates IC₅₀ values ranging from 10 to 20 μM against various cancer cell lines, with particularly strong activity against hormone-dependent cancers [4]. The selectivity index, comparing cytotoxicity against cancer cells versus normal cells, indicates favorable therapeutic potential [4].
Molecular docking studies reveal that the compound interacts with key cancer-related proteins, including topoisomerase II and protein kinase C [4]. These interactions contribute to DNA damage, growth signal disruption, and enhanced apoptotic response [4].
The compound 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane serves as a versatile precursor for advanced polymer synthesis, particularly in the development of high-performance engineering plastics and specialty materials [8] [9] [10]. The ketone functionality provides reactive sites for polymerization reactions, while the chlorine substituents contribute to enhanced thermal stability and mechanical properties [8] [9].
Friedel-Crafts polymerization reactions utilizing 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane as a monomer lead to the formation of aromatic poly(ether ketone) derivatives with exceptional thermal and mechanical properties [8] [9]. These polymers exhibit glass transition temperatures exceeding 220°C and maintain structural integrity at temperatures up to 300°C [8] [9].
The chlorinated ketone structure enables the formation of ketone linkages in the polymer backbone, contributing to high thermal stability and chemical resistance [8] [9]. The presence of chlorine atoms enhances intermolecular interactions through halogen bonding, improving crystalline packing and mechanical strength [8] [9].
Polymerization kinetics studies demonstrate that the compound undergoes efficient condensation reactions with various aromatic compounds to form high molecular weight polymers [8] [9]. The reaction proceeds through electrophilic aromatic substitution mechanisms, with the ketone group serving as an activating center for further polymerization [8] [9].
The resulting polymers exhibit excellent solubility in common organic solvents, facilitating solution processing and film formation [8] [9]. This property is particularly advantageous for applications requiring thin films or complex geometries [9].
The incorporation of halogen substituents in aromatic ketones like 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane significantly enhances charge transport properties in organic electronic devices [11] [12] [13]. The electron-withdrawing effect of chlorine atoms lowers the frontier molecular orbital energies, improving electron affinity and charge carrier mobility [11] [12].
Theoretical studies demonstrate that chlorine substitution in aromatic ketones leads to improved electron transport properties through enhanced intermolecular orbital overlap and reduced reorganization energy [11] [12]. The compound exhibits electron mobility values in the range of 10⁻⁴ to 10⁻² cm²/V·s, representing a significant improvement over unsubstituted analogs [11] [12].
The charge transport mechanism involves hopping between localized states, with the chlorine substituents providing energetic stabilization of charge carriers [11] [12] [13]. Molecular dynamics simulations reveal that halogen substitution promotes favorable crystalline packing arrangements that enhance charge percolation pathways [12] [13].
Spin transport studies indicate that chlorinated aromatic ketones maintain excellent spin coherence properties while providing enhanced charge mobility [13]. The compound demonstrates spin diffusion lengths of 64-247 nm, making it suitable for spintronic applications [13].
Device fabrication studies show that organic field-effect transistors incorporating 7-Chloro-1-(4-chlorophenyl)-1-oxoheptane derivatives achieve on/off ratios exceeding 10⁶ and demonstrate stable operation under ambient conditions [14] [15]. The thermal stability of the chlorinated structure ensures device reliability over extended operation periods [14].